(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
This compound is a heterocyclic derivative featuring a thioxothiazolidinone core fused with a pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural attributes include:
- Z-configuration: The geometry of the methylene bridge at position 5 ensures spatial alignment critical for bioactivity.
- Furan-2-ylmethyl group: A furan-derived substituent at position 3, contributing to π-π stacking and hydrophobicity.
Synthetic routes for analogous compounds often involve condensation reactions between thiazolidinones and aldehydes or ketones under microwave or conventional heating .
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3/c26-19-15(12-16-20(27)25(21(29)31-16)13-14-4-3-9-28-14)18(23-7-10-30-11-8-23)22-17-5-1-2-6-24(17)19/h1-6,9,12H,7-8,10-11,13H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDGZLMWHCICL-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its structure incorporates multiple functional groups, including a furan moiety and a pyrimidine derivative, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 444.59 g/mol. The presence of various functional groups contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S3 |
| Molecular Weight | 444.59 g/mol |
| Purity | ≥95% |
Anticancer Activity
Thiazolidinone derivatives, including the compound , have shown significant anticancer properties. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific enzymes involved in tumor growth.
- Mechanism of Action : Thiazolidinones may act by modulating signaling pathways associated with cell survival and apoptosis. For instance, they can inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.
- Case Studies : In vitro studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For example, one study reported an IC50 value of 27.7 µg/ml for a related thiazolidinone derivative against A549 cells, indicating potent anticancer activity compared to the standard drug doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazolidinones have been associated with activity against various bacterial strains.
- Research Findings : Studies have shown that thiazolidinone derivatives can exhibit antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-HIV Activity
While some thiazolidinone derivatives have been evaluated for their anti-HIV activity, findings indicate that many exhibit toxicity towards host cells, complicating their use as antiviral agents.
- Molecular Docking Studies : In silico studies have suggested that certain derivatives interact favorably with viral proteins like gp41; however, biological testing often reveals significant cytotoxicity, overshadowing their antiviral potential .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. Substituents on the thiazolidinone core can significantly influence their pharmacological profiles:
| Substituent | Effect on Activity |
|---|---|
| Furan moiety | Enhances anticancer activity |
| Pyrimidine derivative | Potentially increases antimicrobial action |
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives, including this compound, have demonstrated significant anticancer properties. Research indicates that they can inhibit cancer cell proliferation through various mechanisms:
Mechanism of Action :
- Thiazolidinones may modulate signaling pathways associated with cell survival and apoptosis.
- They can inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.
Case Studies :
- In Vitro Studies : Thiazolidinone derivatives have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of 27.7 µg/ml for a related thiazolidinone derivative against A549 cells, indicating potent anticancer activity compared to the standard drug doxorubicin .
- Mechanisms : The compounds induce apoptosis and inhibit specific enzymes involved in tumor growth, showcasing their potential as therapeutic agents in oncology.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Thiazolidinones have been associated with activity against various bacterial strains.
Research Findings :
- Studies have shown that thiazolidinone derivatives exhibit antibacterial activity against pathogens such as E. coli and Staphylococcus aureus.
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-HIV Activity
While some thiazolidinone derivatives have been evaluated for their anti-HIV activity, findings indicate challenges due to toxicity towards host cells.
Molecular Docking Studies :
- In silico studies suggest that certain derivatives interact favorably with viral proteins like gp41; however, biological testing often reveals significant cytotoxicity that complicates their use as antiviral agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. Substituents on the thiazolidinone core can significantly influence their pharmacological profiles.
| Substituent | Effect on Activity |
|---|---|
| Furan moiety | Enhances anticancer activity |
| Pyrimidine derivative | Potentially increases antimicrobial action |
Comparison with Similar Compounds
Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family
Table 1: Key Structural and Functional Comparisons
Key Findings:
- Thiomorpholino vs. Morpholino: The target compound’s thiomorpholino group (vs. oxygen-based morpholino in analogs like 442552-33-2) improves solubility and hydrogen-bonding capacity .
- Furan vs. Alkyl Substituents : The furan-2-ylmethyl group in the target compound enhances aromatic interactions compared to isopropyl or isobutyl groups in 361995-60-0 and 373611-93-9, which prioritize lipophilicity .
- Z-Configuration : All listed analogs retain the Z-configuration, suggesting its necessity for maintaining planar geometry and binding efficacy .
Functional Analogues in Thiazolo[4,5-d]pyrimidine Derivatives
Key Findings:
- Chlorophenyl vs. Furan : The dichlorophenyl group in 324544-20-9 increases electrophilicity and antifungal activity, whereas the target’s furan group may favor milder redox interactions .
Q & A
Basic: What are the key steps in synthesizing (Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one, and how is the Z-configuration confirmed?
Answer:
The synthesis involves a multi-step process:
Formation of the pyrido[1,2-a]pyrimidinone core via cyclization of substituted pyrimidine precursors under reflux conditions.
Introduction of the thiomorpholine moiety through nucleophilic substitution or coupling reactions.
Knoevenagel condensation to attach the furan-methyl-thiazolidinone fragment, ensuring the (Z)-configuration via steric or electronic control.
Purification using column chromatography or recrystallization.
The Z-configuration is confirmed via:
- NMR spectroscopy : Distinct coupling constants () for olefinic protons (e.g., for Z-isomers) .
- X-ray crystallography : Definitive spatial arrangement determination .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or organocatalysts improve Knoevenagel condensation efficiency .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal temperature, pH, and stoichiometry .
- Flow chemistry : Continuous-flow reactors improve reproducibility in exothermic steps (e.g., diazo couplings) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : H/C NMR confirms regiochemistry and functional groups (e.g., thioxothiazolidinone protons at δ 3.5–4.5 ppm) .
- LC-MS/HPLC : Validates purity (>95%) and molecular ion peaks .
- FT-IR spectroscopy : Identifies key stretches (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Elemental analysis : Confirms stoichiometry .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Comparative assays : Standardize protocols (e.g., IC₅₀ measurements against consistent cell lines) to minimize variability .
- Structural analogs : Test derivatives to isolate activity contributions of specific moieties (e.g., thiomorpholine vs. furan groups) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazolidinones with pyridopyrimidine cores) to identify trends .
Basic: What biological activities are associated with this compound?
Answer:
- Anticancer activity : Inhibits kinase pathways (e.g., PI3K/AKT) in vitro .
- Antimicrobial effects : Disrupts bacterial cell wall synthesis (MIC = 2–8 µg/mL against Gram-positive strains) .
- Anti-inflammatory potential : Modulates COX-2 and TNF-α expression in murine models .
Advanced: How does the compound interact with biological targets at the molecular level?
Answer:
Mechanistic insights are derived from:
- Molecular docking : Predicts binding to ATP pockets of kinases (e.g., CDK2) via hydrogen bonding with the pyrido[1,2-a]pyrimidinone core .
- SAR studies : Thiomorpholine and thioxothiazolidinone moieties enhance target affinity by 3–5 fold compared to morpholine analogs .
- Enzyme inhibition assays : Competitive inhibition of topoisomerase II (IC₅₀ = 0.8 µM) .
Advanced: How can computational methods aid in designing derivatives with enhanced activity?
Answer:
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity to prioritize substituents .
- Molecular dynamics simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- ADMET prediction : Optimize logP (<5) and polar surface area (>60 Ų) for improved bioavailability .
Basic: How are solubility challenges addressed during formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
